6-Methoxy-2,3-dimethylphenol
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Overview
Description
6-Methoxy-2,3-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of methoxy and dimethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
6-Methoxy-2,3-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-2-methylphenol: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
4-Methoxy-2,3-dimethylphenol: The position of the methoxy group is different, affecting its reactivity and applications.
Uniqueness
6-Methoxy-2,3-dimethylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
123844-48-4 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5,10H,1-3H3 |
InChI Key |
FIYSJUCSLDVIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)O)C |
Origin of Product |
United States |
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